N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, nitration, and subsequent coupling with a thiophene derivative. Common synthetic methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired product.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.
Biginelli reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antifungal agent.
Medicine: Investigated for its potential use in treating diseases such as tuberculosis.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide .
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide .
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both nitro and fluoro groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O3S2/c19-11-4-5-13-15(9-11)28-18(21-13)22(10-12-3-1-2-8-20-12)17(24)14-6-7-16(27-14)23(25)26/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYRBCYNBOZAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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